(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Framycetin sulphate is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is primarily used in the treatment of bacterial infections, particularly those affecting the skin, eyes, and ears. Framycetin sulphate works by inhibiting bacterial protein synthesis, making it effective against a wide range of aerobic gram-negative and some gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Framycetin sulphate is produced through a fermentation process involving Streptomyces fradiae. The bacterium is cultured in a nutrient-rich medium, where it synthesizes the antibiotic. The compound is then extracted and purified through a series of chemical processes, including solvent extraction and crystallization .
Industrial Production Methods
In industrial settings, the production of framycetin sulphate involves large-scale fermentation. The fermentation broth is subjected to filtration and centrifugation to remove the bacterial cells. The antibiotic is then extracted using organic solvents and further purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Framycetin sulphate undergoes various chemical reactions, including hydrolysis and substitution reactions. Hydrolysis of framycetin sulphate yields neamine and neobiosamine B .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of framycetin sulphate.
Substitution: Specific reagents can be used to introduce different functional groups into the molecule, altering its properties.
Major Products Formed
Scientific Research Applications
Framycetin sulphate has a wide range of applications in scientific research:
Mechanism of Action
Framycetin sulphate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of transfer RNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. As a result, the bacterium is unable to synthesize functional proteins, ultimately leading to its death .
Comparison with Similar Compounds
Framycetin sulphate is similar to other aminoglycoside antibiotics, such as neomycin, gentamicin, and kanamycin. it has unique properties that make it particularly effective for topical applications:
Neomycin: Like framycetin sulphate, neomycin is derived from and is used to treat bacterial infections.
Gentamicin: Gentamicin is another aminoglycoside antibiotic with a broader spectrum of activity.
Framycetin sulphate’s unique properties, such as its effectiveness in topical formulations and its specific activity against certain bacteria, make it a valuable antibiotic in medical and scientific research .
Properties
Molecular Formula |
C23H48N6O17S |
---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17-,18-,19-,20-,21-,22+,23+;/m1./s1 |
InChI Key |
OIXVKQDWLFHVGR-JTDFUEKESA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@@H]([C@H]([C@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.